molecular formula C16H12O2 B231015 1-Oxo-3-phenyl-2-indanecarbaldehyde

1-Oxo-3-phenyl-2-indanecarbaldehyde

Cat. No. B231015
M. Wt: 236.26 g/mol
InChI Key: GOMJDSFBVGLJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-3-phenyl-2-indanecarbaldehyde, also known as indanocarbaldehyde, is a chemical compound with the molecular formula C16H12O2. It is a yellowish crystalline powder with a melting point of 108-110°C. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and chemistry.

Mechanism of Action

The mechanism of action of 1-Oxo-3-phenyl-2-indanecarbaldehyde is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Biochemical and physiological effects:
Studies have shown that 1-Oxo-3-phenyl-2-indanecarbaldehyde has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the development of pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Oxo-3-phenyl-2-indanecarbaldehyde in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has the potential to be used as a tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-Oxo-3-phenyl-2-indanecarbaldehyde. One possible direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as chemistry and materials science.

Synthesis Methods

The synthesis of 1-Oxo-3-phenyl-2-indanecarbaldehyde can be achieved through several methods. One of the most commonly used methods involves the reaction of indanone with benzaldehyde in the presence of a catalyst such as piperidine. This reaction results in the formation of 1-Oxo-3-phenyl-2-indanecarbaldehyde with a yield of around 70%.

Scientific Research Applications

1-Oxo-3-phenyl-2-indanecarbaldehyde has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

3-oxo-1-phenyl-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C16H12O2/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10,14-15H

InChI Key

GOMJDSFBVGLJBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O

Origin of Product

United States

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